REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[N:12]=[C:11]2[C:6]([C:7](O)=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:7]1[CH:8]=[CH:9][N:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][C:3]([C:2]([F:15])([F:14])[F:1])=[N:12]2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C2C(=CC=NC2=N1)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring at room temperature—a mild exotherm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo, and saturated sodium hydrogencarbonate solution
|
Type
|
ADDITION
|
Details
|
was added with ice-bath
|
Type
|
TEMPERATURE
|
Details
|
cooling to the residual material
|
Type
|
STIRRING
|
Details
|
with stirring, until the pH of the mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CC(=NC2=NC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |